N-(3-Chloro-2-methoxybenzyl)cyclopentanamine
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Overview
Description
N-(3-Chloro-2-methoxybenzyl)cyclopentanamine: is an organic compound characterized by the presence of a cyclopentanamine group attached to a benzyl ring substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-chloro-2-methoxybenzyl chloride and cyclopentanamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chloro-2-methoxybenzyl chloride is added dropwise to a solution of cyclopentanamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of N-(3-chloro-2-methoxybenzyl)cyclopentanamine might involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3-Chloro-2-methoxybenzyl)cyclopentanamine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the methoxy group to a hydroxyl group.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: Formation of 3-chloro-2-methoxybenzaldehyde or 3-chloro-2-methoxybenzoic acid.
Reduction: Formation of 3-chloro-2-hydroxybenzylcyclopentanamine.
Substitution: Formation of N-(3-azido-2-methoxybenzyl)cyclopentanamine or N-(3-thio-2-methoxybenzyl)cyclopentanamine.
Scientific Research Applications
Chemistry
Catalysis: N-(3-Chloro-2-methoxybenzyl)cyclopentanamine can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine
Drug Development: Due to its structural features, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which N-(3-chloro-2-methoxybenzyl)cyclopentanamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, altering their activity. The methoxy and chloro substituents on the benzyl ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methoxybenzyl)cyclohexanamine
- N-(3-Chloro-2-methoxybenzyl)cyclobutanamine
- N-(3-Chloro-2-methoxybenzyl)cycloheptanamine
Uniqueness
N-(3-Chloro-2-methoxybenzyl)cyclopentanamine is unique due to the specific combination of its cyclopentanamine backbone and the 3-chloro-2-methoxybenzyl substituent. This structure imparts distinct chemical and physical properties, such as its reactivity and potential biological activity, which may differ significantly from its analogs with different ring sizes or substituents.
Properties
IUPAC Name |
N-[(3-chloro-2-methoxyphenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-16-13-10(5-4-8-12(13)14)9-15-11-6-2-3-7-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPROPHCGXEEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CNC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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